molecular formula C6H10O3 B6235846 methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis CAS No. 63485-50-7

methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis

Cat. No.: B6235846
CAS No.: 63485-50-7
M. Wt: 130.1
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Description

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis is an organic compound characterized by a cyclobutane ring with a hydroxyl group and a carboxylate ester group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a hydroxyl group and a carboxylate ester group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate, trans
  • Methyl (1s,3s)-3-hydroxycyclopentane-1-carboxylate, cis
  • Methyl (1s,3s)-3-hydroxycyclohexane-1-carboxylate, cis

Uniqueness

Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other cycloalkane derivatives. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

63485-50-7

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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